An In-depth Technical Guide to Ethyl 4-fluoro-2-hydroxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 4-fluoro-2-hydroxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profiles of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Ethyl 4-fluoro-2-hydroxybenzoate, a fluorinated derivative of the ubiquitous salicylate structure, represents a key building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development.
Chemical Structure and CAS Number
Ethyl 4-fluoro-2-hydroxybenzoate is an organic compound with the chemical formula C₉H₉FO₃. It is structurally characterized by a benzene ring substituted with a fluorine atom at the C4 position, a hydroxyl group at the C2 position, and an ethyl ester at the C1 position.
Chemical Structure:
CAS Number: 1737-21-9
Physicochemical Properties
The physicochemical properties of Ethyl 4-fluoro-2-hydroxybenzoate are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is not extensively published, the following table provides key properties, including some estimated values based on closely related compounds.
| Property | Value | Source |
| Molecular Weight | 184.17 g/mol | |
| Appearance | White to off-white solid | General observation |
| Melting Point | Not definitively reported; likely similar to related benzoates. | |
| Boiling Point | Not definitively reported; likely similar to related benzoates. | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol and methanol. | General knowledge |
Synthesis of Ethyl 4-fluoro-2-hydroxybenzoate
The primary route for the synthesis of Ethyl 4-fluoro-2-hydroxybenzoate is through the Fischer esterification of its carboxylic acid precursor, 4-fluoro-2-hydroxybenzoic acid, with ethanol in the presence of an acid catalyst.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 4-fluoro-2-hydroxybenzoate.
Experimental Protocol: Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 4-fluoro-2-hydroxybenzoate.
Materials:
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4-fluoro-2-hydroxybenzoic acid
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Anhydrous ethanol
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Concentrated sulfuric acid
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
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Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid in an excess of anhydrous ethanol.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess ethanol using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Ethyl 4-fluoro-2-hydroxybenzoate can be further purified by column chromatography or recrystallization to obtain a high-purity product.
Role in Drug Discovery and Development
The introduction of a fluorine atom onto the benzene ring of the 2-hydroxybenzoate scaffold can significantly alter its biological properties. Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group and modulate the molecule's interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and enhance the in vivo stability of drug candidates.
While specific, widespread applications of Ethyl 4-fluoro-2-hydroxybenzoate are not extensively documented in publicly available literature, its structural motif is of significant interest to medicinal chemists for several reasons:
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Scaffold for Novel Analgesics and Anti-inflammatory Agents: Salicylates are well-known for their analgesic and anti-inflammatory properties. The fluorinated analogue provides a template for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles. The synthesis of novel 4'-fluoro-2'-hydroxy-chalcone derivatives, which have shown antioxidant, anti-inflammatory, and analgesic activities, highlights the utility of related fluorinated hydroxyaromatic compounds as starting materials.[1]
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Intermediate for Enzyme Inhibitors: The hydroxybenzoic acid framework is present in numerous enzyme inhibitors. For instance, ethyl-3,4-dihydroxybenzoate has been identified as an inhibitor of prolyl hydroxylases.[2][3] The fluorinated analogue, Ethyl 4-fluoro-2-hydroxybenzoate, serves as a valuable starting material for the synthesis of novel enzyme inhibitors where the fluorine atom can enhance binding affinity or selectivity. For example, derivatives of fluorinated benzoic acids have been explored as inhibitors of biotin carboxylase, a key enzyme in fatty acid synthesis, presenting a potential new class of antibiotics.[4]
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Building Block for Bioactive Compounds: The ester and hydroxyl groups of Ethyl 4-fluoro-2-hydroxybenzoate offer versatile handles for further chemical modifications, allowing for the construction of more complex molecules with diverse biological activities. Research into 4-hydroxybenzene acrylic acid derivatives has demonstrated that esterification of the carboxyl group can contribute to significant anti-inflammatory activity.[5]
Logical Relationship Diagram
Caption: Role of Ethyl 4-fluoro-2-hydroxybenzoate in generating novel bioactive derivatives.
Conclusion
Ethyl 4-fluoro-2-hydroxybenzoate is a valuable fluorinated building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via Fischer esterification makes it an accessible starting material for research and development. The strategic placement of the fluorine atom on the salicylate scaffold offers a promising avenue for the design of new drugs with enhanced pharmacological properties, particularly in the areas of anti-inflammatory, analgesic, and antimicrobial agents. Further exploration of the biological activities of derivatives of Ethyl 4-fluoro-2-hydroxybenzoate is warranted to fully realize its potential in drug discovery.
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Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. (URL: [Link])
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A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha. PubMed. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Novel 4-hydroxybenzene Acrylic Acid Derivatives. PubMed. (URL: [Link])
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Ethylparaben. Wikipedia. (URL: [Link])
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The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells. PubMed. (URL: [Link])
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Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma. PubMed. (URL: [Link])
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Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. (URL: [Link])
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- 2. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
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